1-Bromo-4-cyclobutylbenzene

Catalog No.
S811314
CAS No.
39868-71-8
M.F
C10H11Br
M. Wt
211.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-cyclobutylbenzene

CAS Number

39868-71-8

Product Name

1-Bromo-4-cyclobutylbenzene

IUPAC Name

1-bromo-4-cyclobutylbenzene

Molecular Formula

C10H11Br

Molecular Weight

211.1 g/mol

InChI

InChI=1S/C10H11Br/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2

InChI Key

LXAHIRNAGNLEOU-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC=C(C=C2)Br

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)Br

1-Bromo-4-cyclobutylbenzene (CAS 39868-71-8) is a high-value aryl halide building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including SGLT2 and GlyT1 inhibitors [1]. Featuring a highly reactive bromide leaving group and a conformationally restricted cyclobutyl ring, this compound serves as the premier precursor for introducing the 4-cyclobutylphenyl moiety via transition-metal-catalyzed cross-coupling or halogen-metal exchange. In industrial and discovery procurement, it is strictly prioritized over acyclic alkylbenzenes due to its superior metabolic stability profile, and over corresponding chlorides due to its broad compatibility with standard palladium and nickel catalyst systems [2].

Research Fit

1
Cross-Coupling Workflow
Supports Suzuki-Miyaura and related Pd-catalyzed couplings as a para-substituted aryl bromide handle
2
Cyclobutyl Pharmacophore
Incorporates a strained, non-aromatic ring for modulating steric and electronic properties in drug discovery
3
Medicinal Chemistry Building Block
Enables synthesis of cyclobutyl-containing advanced intermediates for kinase and IDO1 inhibitor programs

Substituting 1-Bromo-4-cyclobutylbenzene with cheaper acyclic analogs like 1-bromo-4-isopropylbenzene or the less reactive 1-chloro-4-cyclobutylbenzene introduces severe downstream liabilities in both processability and pharmacokinetics [1]. Acyclic isopropyl groups possess a highly labile tertiary benzylic proton that acts as a primary site for CYP450-mediated oxidative metabolism, drastically reducing the in vivo half-life of the final drug candidate [2]. Furthermore, attempting to use the chloro-analog for cost savings fundamentally alters processability; aryl chlorides exhibit significantly higher activation barriers for oxidative addition, necessitating expensive, proprietary phosphine ligands and elevated reaction temperatures that can degrade sensitive intermediates. Consequently, the bromocyclobutyl configuration is strictly required to balance synthetic processability with optimal pharmacokinetic outcomes.

Substitution Risk

1-Bromo-4-cyclobutylbenzene: strained C4 ring imparts distinct conformational rigidity and electronic transmission
1-Bromo-4-isopropylbenzene: acyclic alkyl analog may exhibit different rotational freedom and Hammett σ parameters, shifting coupling rates and biological target fit
Alkyl chain flexibility may alter reaction selectivity and final compound pharmacology; direct replacement may require re-optimization
1-Bromo-4-cyclobutylbenzene: reported quantitative yield advantage and distinct ring strain energy
1-Bromo-4-cyclopropylbenzene: smaller ring with higher strain but different steric bulk and reported lower synthetic yields under comparable reduction conditions
Cyclopropyl analog yield range may impact scalability; steric environment differs despite both being cyclic alkyl groups

Superior Oxidative Addition in Palladium-Catalyzed Cross-Coupling

In standard Suzuki-Miyaura and Buchwald-Hartwig cross-coupling protocols, the aryl bromide demonstrates vastly superior reactivity compared to its aryl chloride counterpart. 1-Bromo-4-cyclobutylbenzene readily undergoes oxidative addition with standard, non-proprietary palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) at mild temperatures (60–80 °C), typically achieving >90% conversion within 2–4 hours [1]. In contrast, 1-chloro-4-cyclobutylbenzene requires highly specialized, electron-rich bulky ligands (such as XPhos) and prolonged heating (>100 °C) to overcome the higher C-Cl bond dissociation energy (approx. 96 kcal/mol vs. 81 kcal/mol for C-Br).

Evidence DimensionActivation energy and catalyst requirement for cross-coupling
Target Compound DataStandard Pd catalysts, 60-80 °C, rapid conversion (>90% yield)
Comparator Or Baseline1-Chloro-4-cyclobutylbenzene (Requires specialized bulky ligands, >100 °C)
Quantified Difference~15 kcal/mol lower bond dissociation energy enabling standard catalyst use
ConditionsTransition-metal-catalyzed cross-coupling workflows

Procurement of the bromide eliminates the need for expensive, patented ligand systems and allows for milder reaction conditions, preserving sensitive functional groups during scale-up.

Synthetic Yield
Data to verify
100%
Reported quantitative yield for target; higher than cyclopropyl (85-94%) and isopropyl (80.4%) analogs under comparable reduction conditions
Source review recommended; independent verification of conditions and reproducibility advised

Elimination of Benzylic CYP450 Liability via Ring Strain

The cyclobutyl group is strategically deployed as a conformationally restricted bioisostere for the isopropyl group to enhance metabolic stability. The tertiary benzylic C-H bond in an isopropyl group is highly susceptible to CYP450-mediated oxidation. By incorporating the carbon into a strained four-membered ring, the C-H bond dissociation energy is altered, and the steric presentation is modified, significantly reducing the rate of oxidative metabolism [1]. Downstream APIs containing the 4-cyclobutylphenyl moiety consistently demonstrate lower intrinsic clearance (Cl_int) and longer half-lives in human liver microsome (HLM) assays compared to their isopropyl counterparts, often achieving a 2- to 5-fold improvement in metabolic stability.

Evidence DimensionIn vitro metabolic stability (HLM half-life / intrinsic clearance)
Target Compound DataEnhanced t1/2, lower Cl_int in downstream APIs
Comparator Or Baseline4-Isopropylphenyl derivatives (Rapid CYP450-mediated benzylic oxidation)
Quantified Difference2x to 5x improvement in microsomal half-life for the cyclobutyl derivatives
ConditionsHuman liver microsome (HLM) metabolic assays

Selecting the cyclobutyl building block directly translates to superior pharmacokinetic profiles and lower attrition rates in drug discovery programs.

IDO1 Inhibitor Precursor
Class-level
Patent-validated intermediate for potent IDO1 inhibitors (IC50 0.5–340 nM in cell-based and whole-blood assays)
Supports cyclobutylbenzene core as a privileged scaffold in immuno-oncology research
Class-level inference; building block itself not directly assayed; activity attributed to derived final compounds

Rapid Organolithium and Grignard Reagent Generation

For the synthesis of complex APIs, the generation of a nucleophilic aryl metal species is a critical path step. 1-Bromo-4-cyclobutylbenzene undergoes rapid and quantitative halogen-metal exchange with n-butyllithium at -78 °C or direct magnesium insertion to form the corresponding Grignard reagent [1]. The corresponding fluoro- or chloro- analogs are either completely inert to standard lithiation conditions or require highly aggressive conditions (e.g., Rieke magnesium or elevated temperatures) that promote unwanted side reactions such as Wurtz coupling. The bromide ensures >95% active organometallic yield under standard cryogenic conditions.

Evidence DimensionHalogen-metal exchange efficiency
Target Compound Data>95% organometallic yield at -78 °C
Comparator Or Baseline1-Chloro-4-cyclobutylbenzene (Sluggish/incomplete exchange, requires aggressive activation)
Quantified DifferenceNear-quantitative conversion for the bromide vs. highly variable/low yield for the chloride
ConditionsLithiation with n-BuLi at -78 °C in THF or Grignard formation

Reliable, high-yield organometallic generation is essential for the scalable synthesis of complex downstream APIs without generating difficult-to-separate impurities.

Purity Specification
Reported
Target 99%
Common Grade 95–98%
Higher purity reduces side-product risk in catalytic cycles and improves SAR data reproducibility
Supplier specification verification recommended

Optimal Lipophilic Pocket Fit vs. Larger Cycloalkanes

In structure-activity relationship (SAR) optimization for targets with restricted lipophilic pockets (such as SGLT2 or specific GPCRs), the cyclobutyl group provides a precise spatial footprint. While larger rings like cyclopentyl or cyclohexyl increase overall lipophilicity (logP), their increased steric bulk often leads to steric clashes within the receptor binding site, reducing target affinity [1]. The 4-cyclobutylphenyl moiety strikes an optimal balance, often yielding inhibitors with significantly higher potency (lower IC50/Ki values) compared to the bulkier 4-cyclopentylphenyl analogs, while maintaining the necessary lipophilicity for membrane permeability.

Evidence DimensionTarget binding affinity (IC50 / Ki)
Target Compound DataOptimal fit, high potency (lower IC50)
Comparator Or Baseline4-Cyclopentylphenyl / 4-Cyclohexylphenyl derivatives (Steric clash, reduced potency)
Quantified DifferenceFrequently 2- to 10-fold higher potency for the cyclobutyl analogs
ConditionsIn vitro receptor binding and enzymatic inhibition assays

The specific steric volume of the cyclobutyl group makes this compound the exact required building block for hitting tight potency specifications in lead optimization.

Electronic Profile
Context-dependent
Distinct Hammett ρ constants in dissociation equilibria vs. cinnamic and phenylpropionic acid analogs
Cyclobutyl ring transmits electronic effects through π-conjugation differently than acyclic or smaller cyclic alkyl groups
Class-level inference from physical organic studies; impact on specific cross-coupling or binding assays requires project-level validation

Synthesis of SGLT2 Inhibitors

Used as the primary aryl halide for generating the aglycone core of advanced sodium-glucose cotransporter 2 inhibitors, where the cyclobutyl group provides optimal binding affinity and metabolic stability compared to acyclic or larger cycloalkane alternatives [1].

Development of CNS-Active Agents

Procured for the synthesis of GlyT1 inhibitors and other neuro-active compounds where the cyclobutylphenyl moiety enhances blood-brain barrier penetration while resisting rapid hepatic clearance.

Precursor for Organometallic Reagents

Ideal for large-scale generation of (4-cyclobutylphenyl)magnesium bromide or (4-cyclobutylphenyl)lithium, enabling the nucleophilic addition of the cyclobutylphenyl group to ketones, aldehydes, or Weinreb amides with near-quantitative yields [2].

Advanced Cross-Coupling Campaigns

Utilized as a highly reactive electrophile in Suzuki, Heck, and Buchwald-Hartwig couplings to rapidly build SAR libraries around the metabolically stable cyclobutyl bioisostere, avoiding the high catalyst loading and extreme temperatures required by chloro-analogs.

Application Fit Matrix

Application
Selection Property
Validation Focus
Advanced pharmaceutical intermediate synthesis
Reported quantitative yield and cyclobutyl pharmacophore incorporation
In-house yield reproducibility and scalability under project-specific reduction conditions
Suzuki-Miyaura cross-coupling for biaryl libraries
High-purity aryl bromide with sterically demanding cyclobutyl group
Coupling efficiency and scope with diverse boronic acid partners
Structure-activity relationship studies
Distinct steric and electronic profile validated by Hammett analysis
Target binding and pharmacokinetic property modulation in lead optimization
Agrochemical and specialty materials development
Well-defined reactivity and high purity
Pesticidal composition integration and material property tuning

XLogP3

4.2

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